molecular formula C15H16BrFN2S B5036652 1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine

1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine

Cat. No. B5036652
M. Wt: 355.3 g/mol
InChI Key: KHZDJCKPFSGYCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine, also known as BTF, is a chemical compound that has been widely studied for its potential therapeutic applications. BTF belongs to the class of piperazine derivatives and has been shown to have a variety of pharmacological properties. In

Scientific Research Applications

1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine has been studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and infectious diseases. In neuroscience, 1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models. In oncology, 1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine has been studied for its potential to inhibit the growth and proliferation of cancer cells. In infectious diseases, 1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine has been shown to have antiviral and antibacterial properties.

Mechanism of Action

The exact mechanism of action of 1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine is not fully understood. However, studies have suggested that 1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine may act as a serotonin receptor agonist and/or a dopamine receptor antagonist. 1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine has been shown to have a variety of biochemical and physiological effects. In animal models, 1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine has been shown to increase the levels of serotonin and dopamine in the brain. 1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine has also been shown to decrease the levels of cortisol, a hormone involved in the stress response. Additionally, 1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine has been shown to increase the activity of antioxidant enzymes, which can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine in lab experiments is its high potency and selectivity for certain receptors. This allows for more precise and specific studies of the effects of 1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine on biological systems. However, one limitation of using 1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine is its potential toxicity and side effects. Careful dosing and monitoring is necessary to ensure the safety of experimental subjects.

Future Directions

There are several future directions for research on 1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine. One area of interest is the development of 1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine derivatives with improved pharmacological properties. Another area of interest is the investigation of 1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine's potential therapeutic applications in other areas such as pain management and addiction. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine and its effects on biological systems.
Conclusion:
In conclusion, 1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine, or 1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine, is a chemical compound with potential therapeutic applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research is needed to fully understand the potential of 1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine as a therapeutic agent.

Synthesis Methods

The synthesis of 1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine involves the reaction of 4-bromo-2-thiophenecarboxaldehyde with 4-fluorophenylpiperazine in the presence of a reducing agent. The reaction results in the formation of 1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine as a white solid with a melting point of 150-152°C. The purity of 1-[(4-bromo-2-thienyl)methyl]-4-(4-fluorophenyl)piperazine can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

properties

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrFN2S/c16-12-9-15(20-11-12)10-18-5-7-19(8-6-18)14-3-1-13(17)2-4-14/h1-4,9,11H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZDJCKPFSGYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CS2)Br)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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